7-Bromo-6-chloro-8-fluoro-2-(methylsulfanyl)quinazolin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-chloro-8-fluoro-2-(methylsulfanyl)quinazolin-4-OL: is a quinazoline derivative, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-8-fluoro-2-(methylsulfanyl)quinazolin-4-OL typically involves multi-step reactions starting from readily available precursors. One common method includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the quinazoline core.
Thioether Formation: Incorporation of the methylsulfanyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the halogen substituents or the quinazoline core.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dehalogenated Products: From reduction reactions.
Substituted Quinazolines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-8-fluoro-2-(methylsulfanyl)quinazolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-6-chloro-8-fluoroquinazolin-4-OL
- 7-Bromo-6-chloro-8-fluoroquinazolin-4-one
- 7-Bromo-6-chloro-8-fluoroquinazoline
Uniqueness
7-Bromo-6-chloro-8-fluoro-2-(methylsulfanyl)quinazolin-4-OL is unique due to the presence of the methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar quinazoline derivatives .
Properties
Molecular Formula |
C9H5BrClFN2OS |
---|---|
Molecular Weight |
323.57 g/mol |
IUPAC Name |
7-bromo-6-chloro-8-fluoro-2-methylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H5BrClFN2OS/c1-16-9-13-7-3(8(15)14-9)2-4(11)5(10)6(7)12/h2H,1H3,(H,13,14,15) |
InChI Key |
UUMVPFOIICDSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=C(C=C2C(=O)N1)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.